molecular formula C19H22N2O2 B1507140 (2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide CAS No. 915205-76-4

(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B1507140
CAS No.: 915205-76-4
M. Wt: 310.4 g/mol
InChI Key: ONGZRIRZKQFXRQ-MSOLQXFVSA-N
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Description

(2S,4R)-N,N-Dibenzyl-4-hydroxypyrrolidine-2-carboxamide is a chiral pyrrolidine derivative of significant interest in pharmaceutical and chemical research. This compound features a stereochemically defined scaffold, with the (2S,4R) configuration of the 4-hydroxypyrrolidine ring being a key structural motif in drug discovery . The N,N-dibenzyl carboxamide functional group enhances the molecule's potential as a versatile building block for further synthetic modification, making it a valuable intermediate in the development of more complex target molecules . Pyrrolidine derivatives are extensively investigated for their biological activity. Specifically, (2S,4R)-4-hydroxypyrrolidine is a known precursor in medicinal chemistry, and related compounds have been identified as potent modulators of biological pathways. For instance, structurally similar pyrrolidine compounds have been patented for their use as complement pathway modulators, with potential applications in treating a range of disorders such as age-related macular degeneration (AMD), various inflammatory diseases, and autoimmune conditions . This suggests that this compound may serve as a critical intermediate in the synthesis of potential therapeutic agents targeting these areas. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-17-11-18(20-12-17)19(23)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20,22H,11-14H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGZRIRZKQFXRQ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723300
Record name (4R)-N,N-Dibenzyl-4-hydroxy-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915205-76-4
Record name (4R)-N,N-Dibenzyl-4-hydroxy-L-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide is C₁₉H₂₄N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, which contributes to its biological activity. The presence of two benzyl groups and a hydroxyl group enhances its structural complexity and reactivity in biological systems.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has the ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Similar derivatives have shown efficacy against various pathogens.
  • Neuroprotective Effects : Compounds with analogous structures have been investigated for their ability to protect neuronal cells from damage.

These activities make it a candidate for further research in drug development targeting oxidative stress-related diseases and neurodegenerative disorders .

Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug development. Its potential applications include:

  • Therapeutics for Oxidative Stress : Investigations are ongoing to assess its efficacy in treating conditions related to oxidative damage.
  • Cancer Therapeutics : The compound's interaction with specific biological targets may provide insights into novel cancer treatments .

Mechanism of Action Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic mechanisms. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Response Evaluations : Observing changes in cellular behavior upon treatment with the compound .

Chemical Reactions Analysis

1.1. Esterification of 4-hydroxyproline

The process begins with the esterification of (2S,4R)-4-hydroxyproline using benzyl alcohol and catalytic p-TsOH, followed by tosylation to form a tosylate intermediate . This step ensures activation of the hydroxyl group for subsequent reactions.

Reaction Conditions :

  • Reagent : Benzyl alcohol (4 equivalents), p-TsOH (1.2 equivalents)

  • Solvent : Toluene

  • Temperature : Reflux (4 hours)

  • Yield : Quantitative

1.2. Amide Formation

The tosylate intermediate undergoes nucleophilic substitution with a benzyl carbamate (Cbz) group. This step employs NaHCO₃ and acetone as a co-solvent to facilitate the reaction .

Reaction Conditions :

  • Reagent : NaHCO₃ (2 equivalents), Cbz-Cl (1.1 equivalents)

  • Solvent : Water/acetone (1:1 v/v)

  • Duration : Overnight at room temperature

1.3. Hydrogenation for Deprotection

Final deprotection of the benzyl ester group is achieved via catalytic hydrogenation using Pd/C under H₂ atmosphere . This step selectively removes the ester group while retaining the amide functionality.

Reaction Conditions :

  • Catalyst : 10% Pd/C

  • Solvent : Methanol

  • Pressure : 1 atm H₂

  • Duration : 2 hours

2.1. Functional Group Transformations

Reaction TypeReagent/ConditionsProduct
Esterificationp-TsOH, benzyl alcohol, tolueneBenzyl ester intermediate
Amide FormationCbz-Cl, NaHCO₃, acetone/waterDibenzyl amide intermediate
HydrogenationPd/C, H₂, methanolFinal compound

2.2. Stereochemical Control

The (2S,4R) configuration is maintained through careful control of reaction conditions and use of chiral starting materials. Analytical data confirms retention of stereochemistry:

  • ¹H NMR : δ 4.18–4.30 ppm (m, 2H, CH₂ groups)

  • ¹³C NMR : δ 172.5–172.7 ppm (carbamoyl carbons)

3.1. Spectroscopic Data

TechniqueKey Observations
¹H NMR δ 4.18–4.30 (CH₂), δ 7.20–7.40 (aromatic protons)
¹³C NMR δ 172.5–172.7 (amide carbonyl), δ 154.7–155.2 (ester carbonyl)
MS [M+Na]+ = 353.87 (calculated for C₁₆H₂₀ClN₃O₂S)

3.2. Purification Methods

  • HPLC : Reverse-phase chromatography using acetonitrile/water gradient

  • TLC : Hex/EtOAc (8:2) for intermediate monitoring

4.1. Biological Activity

The compound’s thiazole and hydroxyl groups suggest potential as a kinase inhibitor or protein-binding modulator. In vitro assays (e.g., YopH inhibition) could validate these properties .

4.2. Derivatization Reactions

Reaction TypeOutcome
Thiazole modificationSubstitution at thiazole position 5
HydroxylationOxidation to ketone (under acidic conditions)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile Derivatives
  • Example : [68Ga]Ga-SB03045 (IC50 = 1.59 ± 0.45 nM for FAP binding) .
  • Key Differences: The (2S,4S) configuration and fluorination at C4, combined with a carbonitrile group, enhance FAP affinity compared to non-fluorinated analogs.
(4R)-Thiazolidine-4-Carbonitrile Derivatives
  • Example : [68Ga]Ga-SB03058 (IC50 = 0.68 ± 0.09 nM for FAP binding) .
  • Key Differences : The thiazolidine ring introduces rigidity and sulfur-based electronic effects, contributing to superior FAP binding and 1.5× higher tumor uptake than [68Ga]Ga-FAPI-04 .
  • Comparison : The target compound lacks sulfur but includes a hydroxyl group, which may improve solubility and reduce off-target interactions compared to thiazolidine derivatives.

Substituent Modifications

4-(4-Methylthiazol-5-yl)Benzyl Substituents
  • Example: (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (CAS: 1448297-52-6) .
  • Key Differences : The thiazole-containing benzyl group enhances π-π stacking with hydrophobic pockets in enzymes or receptors. This compound’s molecular weight (430.56 g/mol) and hazard profile (H302, H315) suggest moderate toxicity, common in bioactive pyrrolidines .
  • Comparison : The target compound’s N,N-dibenzyl groups lack heterocyclic moieties, likely reducing target specificity but improving synthetic accessibility.
Nitrobenzyl and Dimethylcarbamoyl Substituents
  • Example : 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate (TCI N0828-1G) .
  • Key Differences : The nitrobenzyl group increases electrophilicity, while the mercapto group (-SH) enhances reactivity but limits stability.
  • Comparison : The target compound’s hydroxyl group is less reactive than mercapto, favoring stability under physiological conditions.

Activity Metrics (Table 1)

Compound Class Configuration Key Substituents IC50 (nM) Tumor Uptake (vs. FAPI-04) Reference
Fluoropyrrolidine-2-carbonitrile (2S,4S) C4-F, carbonitrile 1.59 Comparable
Thiazolidine-4-carbonitrile (4R) Thiazolidine ring 0.68 1.5× higher
Target Compound Analogue (2S,4R) N,N-Dibenzyl, C4-OH N/A Hypothesized lower

Preparation Methods

Starting Material Preparation

A common starting material is (2S,4R)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride or trans-4-hydroxy-L-proline derivatives. These are often converted into protected intermediates such as di-tert-butyl dicarboxylates or p-nitrobenzyloxycarbonyl derivatives to facilitate further transformations.

Example procedure:

  • Reaction of (2S,4R)-4-hydroxy-2-(methoxycarbonyl)pyrrolidin-1-ium chloride with di-tert-butyl dicarbonate in the presence of 4-DMAP and triethylamine in dichloromethane at room temperature for 16 hours yields di-tert-butyl dicarboxylate intermediates.

Amide Bond Formation with Dibenzylamine

The introduction of the dibenzyl amide group can be achieved by coupling the carboxylic acid or activated ester intermediate with dibenzylamine under mild conditions to preserve stereochemistry.

  • Carbodiimide-mediated coupling or acid chloride formation followed by amine addition are common.
  • Use of coupling agents like EDC or DCC with HOBt may be employed to improve yields and reduce racemization.

Benzyl Protection and Deprotection

The dibenzyl groups serve as protecting groups for the amide nitrogen during synthesis.

  • Benzyl deprotection is typically performed using boron trichloride (BCl3) in dry dichloromethane at 0 °C for about 10 minutes, followed by quenching with methanol and aqueous workup.

Hydroxyl Group Manipulations

The 4-hydroxy substituent is maintained or introduced via selective nucleophilic addition or hydroformylation steps.

  • Hydroformylation using Rhodium catalysts (Rh(CO)2acac) with Biphephos ligand under H2/CO atmosphere at 70 °C for 16 hours can be used to functionalize intermediates.
  • Nucleophilic addition of methanol in the presence of camphorsulfonic acid under reflux for 16 hours ensures selective modification of hydroxyl groups.

Representative Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Protection of hydroxyproline Di-tert-butyl dicarbonate, 4-DMAP, TEA, CH2Cl2, RT, 16 h Not specified Formation of di-tert-butyl dicarboxylate intermediate
Amide bond formation Dibenzylamine coupling via carbodiimide or acid chloride methods 80-93% High stereoselectivity maintained
Benzyl deprotection BCl3 in CH2Cl2, 0 °C, 10 min Not specified Efficient removal of benzyl protecting groups
Hydroformylation Rh(CO)2acac, Biphephos, H2/CO (1:1, 5 bar), 70 °C, 16 h Not specified For functionalization of pyrrolidine ring
Nucleophilic addition (MeOH) Camphorsulfonic acid, reflux, 16 h Not specified Selective hydroxyl group modification

Large-Scale Synthesis Notes

Large-scale preparations (multi-kilogram scale) have been reported using aqueous sodium hydroxide and dichloromethane biphasic systems with careful temperature control (0–5 °C), followed by acidification and crystallization to isolate intermediates with yields exceeding 90%. These methods emphasize:

  • Controlled addition of p-nitrobenzyl chloroformate to maintain stereochemical integrity
  • Efficient phase separations and extractions
  • Crystallization under acidic conditions to purify intermediates

Analytical and Stereochemical Considerations

  • Diastereoselectivity is commonly monitored by ^1H NMR analysis of crude reaction mixtures to ensure the retention of the (2S,4R) configuration.
  • Optical rotation measurements confirm stereochemical purity; for example, [α]_D = -58.0 ± 2.0° in methylene chloride is reported for the final compound.
  • Chromatographic and spectroscopic methods (HPLC, MS) are employed for purity and identity confirmation.

Summary Table of Key Preparation Steps

Preparation Stage Reagents/Conditions Purpose Outcome/Notes
Hydroxyproline protection Di-tert-butyl dicarbonate, 4-DMAP, TEA, CH2Cl2 Protect carboxyl and amine groups Intermediate for further functionalization
Amide formation Dibenzylamine, coupling agents (EDC, DCC, acid chloride) Introduce dibenzyl amide group High yield, stereospecific coupling
Benzyl deprotection BCl3 in CH2Cl2, 0 °C Remove benzyl protecting groups Clean deprotection without racemization
Hydroformylation Rhodium catalyst, Biphephos, H2/CO, 70 °C Functionalize pyrrolidine ring Enables further derivatization
Nucleophilic addition MeOH, camphorsulfonic acid, reflux Modify hydroxyl functionality Controlled substitution

Q & A

Q. What are the optimized synthetic routes for (2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization of proline-derived precursors, followed by benzylation and hydroxylation. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] groups) are employed. Critical steps include:
  • Ring formation : Use of L-proline derivatives to preserve the (2S,4R) configuration .
  • Benzylation : Selective N,N-dibenzylation under anhydrous conditions with K₂CO₃ as a base to avoid racemization .
  • Hydroxylation : Epoxidation followed by acid-catalyzed ring-opening to introduce the 4R-hydroxyl group .
    Purity is verified via chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) and optical rotation measurements .

Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include the 4R-hydroxyl proton (δ 4.2–4.5 ppm, broad singlet) and pyrrolidine ring protons (coupling constants J2S,4R ≈ 8–10 Hz) .
  • X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonds between the hydroxyl and carboxamide groups stabilize the crystal lattice .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 381.1932 [M+H]<sup>+</sup> for C20H24N2O2) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at -20°C to prevent oxidation of the hydroxyl group .
  • Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous organic waste .

Advanced Research Questions

Q. How does the stereochemistry at the 2S and 4R positions influence the compound’s biological activity or target binding?

  • Methodological Answer : The 4R-hydroxyl group forms hydrogen bonds with catalytic residues in enzyme active sites (e.g., proteases or kinases), while the 2S configuration ensures proper spatial alignment with hydrophobic pockets. Computational docking (AutoDock Vina) and MD simulations reveal:
  • Binding affinity : (2S,4R) enantiomers show 10-fold higher IC50 values compared to (2R,4S) in DPP-IV inhibition assays .
  • Selectivity : The dibenzyl groups reduce off-target interactions by occupying sterically hindered regions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use consistent enzyme concentrations (e.g., 10 nM DPP-IV) and buffer conditions (pH 7.4 Tris-HCl) to minimize variability .
  • Control for impurities : Validate compound purity (>98% by HPLC) and exclude batches with diastereomeric impurities .
  • Meta-analysis : Compare data using tools like PRISMA to identify outliers caused by solvent effects (e.g., DMSO vs. ethanol) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS with AMBER force fields to assess stability over 100 ns trajectories .
  • QSAR Modeling : Use MOE® to correlate substituent effects (e.g., benzyl vs. nitrobenzyl) with IC50 values .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between stereoisomers with Schrödinger Suite .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Hydrolysis of the carboxamide group to carboxylic acid, confirmed by LC-MS (m/z shift +18 Da) .
  • Oxidative Stress (H2O2) : Hydroxyl group oxidation to ketone, monitored via FTIR (C=O stretch at 1700 cm<sup>-1</sup>) .
  • Thermal Stability : Decomposition above 150°C (TGA analysis) forms benzylamine byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S,4R)-N,N-dibenzyl-4-hydroxypyrrolidine-2-carboxamide

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